N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also being studied for their potential as visible-light organophotocatalysts .
Synthesis Analysis
The synthesis of similar compounds often involves varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis
The molecular structure of this compound would likely involve a benzo[c][1,2,5]thiadiazole core with various substituents. The exact structure would depend on the specific synthesis process and the chosen donor groups .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they have been used as photocatalysts in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on the specific substituents used. They are generally characterized by their optoelectronic and photophysical properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S3/c19-8-5-11(12-6-9-22-10-12)4-7-16-24(20,21)14-3-1-2-13-15(14)18-23-17-13/h1-3,6,9-11,16,19H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDDNZQGSFYBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCC(CCO)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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